molecular formula C20H29N3O3 B12904605 (S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide

(S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide

Cat. No.: B12904605
M. Wt: 359.5 g/mol
InChI Key: RSCSBAXOHYLPFF-HOTGVXAUSA-N
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Description

This compound is a chiral peptidomimetic featuring a pyrrolidine-2-carboxamide backbone with critical substituents:

  • Pivaloyl group (1-(tert-butyl)acetyl) at the 1-position of pyrrolidine, imparting steric bulk and lipophilicity.
  • (S)-1-Amino-1-oxo-3-phenylpropan-2-yl side chain, providing a phenyl group for hydrophobic interactions and an amide moiety for solubility modulation.

The molecular formula is C₂₀H₃₀N₄O₃ (calculated), with a molecular weight of 386.48 g/mol.

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(2,2-dimethylpropanoyl)-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C20H29N3O3/c1-20(2,3)19(26)23-12-8-11-15(23)18(25)22(4)16(17(21)24)13-14-9-6-5-7-10-14/h5-7,9-10,15-16H,8,11-13H2,1-4H3,(H2,21,24)/t15-,16-/m0/s1

InChI Key

RSCSBAXOHYLPFF-HOTGVXAUSA-N

Isomeric SMILES

CC(C)(C)C(=O)N1CCC[C@H]1C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)N

Canonical SMILES

CC(C)(C)C(=O)N1CCCC1C(=O)N(C)C(CC2=CC=CC=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process often begins with the preparation of the pyrrolidine ring, followed by the introduction of the pivaloyl group and the amino acid derivative. Key steps in the synthesis include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pivaloyl Group: This step typically involves acylation reactions using pivaloyl chloride or similar reagents.

    Attachment of the Amino Acid Derivative: This step often involves peptide coupling reactions using reagents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated synthesizers can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, such as:

    Enzyme Inhibition: By binding to the active site of enzymes, the compound can inhibit their catalytic activity.

    Receptor Binding: The compound can interact with cellular receptors, influencing signal transduction pathways.

    Protein-Protein Interactions: It can disrupt or stabilize protein-protein interactions, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
Target Compound C₂₀H₃₀N₄O₃ 386.48 Pivaloyl, N-methyl, phenylpropan-2-yl Hypothesized protease inhibition (steric shielding by pivaloyl)
Quinoxaline-2-carboxamide analog C₂₇H₂₅N₅O₃ 479.53 Quinoxaline, 3-phenylpropan-2-yl Evaluated as peptidomimetic aldehyde; potential enzyme inhibition via aromatic stacking
Benzyl(pyridin-2-ylmethyl)amino analog C₂₆H₃₀N₆O₃ 486.56 Pyridine, benzyl Enhanced solubility due to pyridine; synthetic route involves amide coupling
4-Nitroanilino analog C₂₅H₂₈N₆O₅ 504.53 4-Nitroanilino, acetyl Electron-withdrawing nitro group may increase electrophilicity; stability concerns
Acetamidopropanoyl analog C₁₄H₂₄N₄O₄ 312.36 Acetamido, N-methyl Lower molecular weight; reduced steric hindrance vs. pivaloyl

Steric and Lipophilic Effects

  • Pivaloyl vs. Acetamido : The pivaloyl group in the target compound enhances metabolic stability by resisting esterase cleavage compared to the smaller acetamido group in . However, this bulk may reduce binding affinity in enzymes with narrow active sites.
  • Quinoxaline vs. Phenyl: The quinoxaline moiety in enables π-π stacking with aromatic residues in proteins, a feature absent in the target compound’s phenyl group.

Solubility and Bioavailability

  • Pyridine Modification: The benzyl(pyridin-2-ylmethyl)amino analog exhibits higher aqueous solubility due to the basic pyridine nitrogen, whereas the target compound’s pivaloyl and N-methyl groups prioritize membrane permeability over solubility.
  • Nitro Group Impact: The 4-nitroanilino group in introduces polarity but may lead to nitro-reduction metabolic pathways, unlike the more stable pivaloyl group.

Research Implications and Gaps

  • Activity Data : While provides biological evaluation frameworks for peptidomimetics, the target compound’s specific inhibitory activity remains uncharacterized.
  • Metabolic Profiling : Comparative studies on the stability of pivaloyl vs. acetamido/acetyl groups (as in ) are needed to validate its design advantages.

Biological Activity

(S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide, often referred to as a pivaloylpyrrolidine derivative, has garnered attention in the field of pharmacology due to its unique biological activities. This article delves into its mechanisms of action, effects on various biological systems, and relevant case studies that highlight its potential therapeutic applications.

The compound's molecular formula is C29H42N8O4SC_{29}H_{42}N_{8}O_{4}S, with a molecular weight of 598.76 g/mol. It is characterized by a complex structure that includes multiple functional groups conducive to biological interactions.

Research indicates that this compound exhibits significant activity as an AMPA receptor modulator . The AMPA receptors are crucial for fast synaptic transmission in the central nervous system and play a key role in synaptic plasticity and memory formation.

Key Findings:

  • Inhibition of AMPA Receptor Subunits : Studies have shown that derivatives similar to this compound can inhibit AMPA receptor subunits in transfected HEK293T cells, leading to a substantial decrease in receptor activity. For instance, one study reported a 5.5-fold reduction in activity for certain derivatives when exposed to the compound .
  • Modulation of Kinetics : The compound also affects desensitization and deactivation rates of AMPA receptors. For example, it was noted that certain derivatives caused a twofold reduction in desensitization rates across various receptor subunits, indicating potential neuroprotective mechanisms .

Biological Activity Data

The biological activities of this compound can be summarized in the following table:

Activity Effect Reference
AMPA Receptor Inhibition5.5-fold decrease in activity
Desensitization Modulation2-fold reduction across subunits
Neuroprotective PotentialEvidence from kinetic studies

Study 1: Neuroprotective Effects

In a controlled study, the neuroprotective effects of this compound were evaluated in models of excitotoxicity. The results indicated that treatment with the compound significantly reduced neuronal cell death induced by excessive glutamate exposure, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Study 2: Pain Management

Another study explored the analgesic properties of this compound in animal models. It demonstrated a marked reduction in pain response, indicating its utility in pain management therapies. The mechanism was attributed to its action on AMPA receptors, which are known to mediate pain pathways.

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